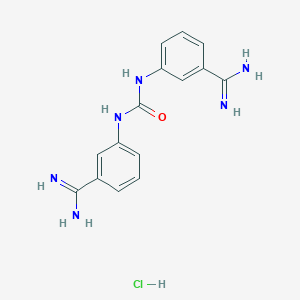

1,3-Bis(3-carbamimidoylphenyl)urea dihydrochloride

Description

General Context of Amidino- and Urea-Containing Compounds in Contemporary Medicinal Chemistry

Amidino- and urea-containing compounds are considered "privileged structures" in modern medicinal chemistry. medchemexpress.comnih.govnih.gov This designation stems from their recurring presence in a wide array of biologically active molecules and approved pharmaceutical agents. nih.govnih.gov The prevalence of these functional groups is largely attributed to their unique physicochemical properties, particularly their ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov

The urea (B33335) moiety, with its carbonyl group flanked by two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. This allows it to form multiple, strong interactions with the active sites of target proteins, contributing to the potency and selectivity of a drug molecule. nih.gov This functionality is incorporated into a diverse range of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and anti-HIV drugs. nih.gov

Similarly, the amidino group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a strong base that is typically protonated at physiological pH. This positive charge allows it to engage in strong electrostatic and hydrogen bonding interactions with negatively charged residues, such as aspartate and glutamate, in the binding sites of enzymes and receptors. This property is crucial for the biological activity of many antimicrobial and antiparasitic agents. nih.gov

The combination of both urea and amidino functionalities within a single molecular framework, as seen in 1,3-Bis(3-carbamimidoylphenyl)urea, presents a compelling scaffold for the design of novel therapeutic agents with potentially enhanced binding affinities and specific biological activities.

Historical Trajectory of Research and Development of Related Chemical Entities

The research history of 1,3-Bis(3-carbamimidoylphenyl)urea is rooted in two parallel streams of drug discovery that emerged in the early 20th century: the development of urea-based and diamidine-based therapeutic agents.

One of the earliest successes in urea-based drug development was the discovery of suramin. nih.gov This compound, a colorless derivative of the trypanocidal dye trypan red, demonstrated potent activity against trypanosomes, the parasites responsible for sleeping sickness. nih.gov This discovery highlighted the potential of the urea functional group in the design of antiparasitic drugs.

Concurrently, research into aromatic diamidines as therapeutic agents was gaining momentum. These compounds were initially investigated for their ability to interfere with the glucose metabolism of trypanosomes. nih.gov This line of inquiry led to the development of a number of important antitrypanosomal drugs.

The convergence of these two research paths can be seen in the development of carbanilide (B493258) derivatives, which include compounds like Amicarbalide, the parent compound of 1,3-Bis(3-carbamimidoylphenyl)urea. nih.govnih.gov Amicarbalide itself emerged as a significant veterinary drug for the treatment of babesiosis and anaplasmosis in cattle. nih.govup.ac.zanih.gov Its efficacy against these parasitic diseases established it as a valuable tool in animal health and further solidified the potential of bis-amidinophenyl ureas as a promising class of therapeutic agents. Research on Amicarbalide and the structurally similar babesicide, imidocarb, demonstrated their curative effects against Trypanosoma brucei infections in mice, suggesting their potential as lead compounds for the development of new treatments for human trypanosomiasis. nih.gov

Significance of the Compound as a Molecular Probe and Research Lead

While 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride may not be widely recognized as a classical "molecular probe" in the sense of a fluorescent or biotinylated tag, its parent compound, Amicarbalide, has been instrumental as a research tool and a lead compound in the field of antiparasitic drug discovery. Its established biological activity has made it a valuable substance for investigating the mechanisms of action of diamidine-based drugs and for exploring potential new therapeutic targets.

Research utilizing Amicarbalide has provided insights into its efficacy against various parasitic infections. For instance, studies have demonstrated its effectiveness in controlling acute infections of Anaplasma marginale and A. centrale in cattle. nih.govup.ac.za Furthermore, its activity against Trypanosoma brucei has positioned it as a lead compound for the development of novel treatments for African trypanosomiasis. nih.gov The structural similarities between Amicarbalide and other antitrypanosomal diamidines have prompted further investigation into its potential to overcome drug resistance mechanisms observed with existing therapies.

The study of Amicarbalide and its derivatives contributes to a broader understanding of the structure-activity relationships within the diamidine class of compounds. By systematically modifying its chemical structure, researchers can probe the molecular determinants of antiparasitic activity and selectivity. This knowledge is crucial for the rational design of new drug candidates with improved efficacy and reduced toxicity. Although not a fluorescent probe itself, the foundational research on the biological activity of Amicarbalide provides the basis for the development of more sophisticated molecular probes based on its scaffold.

Below is a table summarizing the key research findings related to Amicarbalide, the parent compound of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride.

| Research Area | Key Findings |

| Veterinary Medicine | Effective in controlling acute infections of Anaplasma marginale and A. centrale in cattle. nih.govup.ac.za |

| Used for the treatment of babesiosis in cattle. nih.gov | |

| Antitrypanosomal Activity | Cured Trypanosoma brucei infections in mice. nih.gov |

| Considered a lead compound for chemotherapy of mammalian trypanosomiases. nih.gov |

Strategic Approaches for the Formation of the Central Urea Core

The central feature of the target molecule is the 1,3-disubstituted urea linkage connecting two 3-aminophenyl moieties. The construction of this diaryl urea can be achieved through several established synthetic strategies. A plausible precursor for the synthesis of 1,3-Bis(3-carbamimidoylphenyl)urea would be a molecule where the amidine groups are protected or are present in a precursor form, such as a nitrile. For instance, the synthesis could logically proceed through the formation of 1,3-bis(3-cyanophenyl)urea as a key intermediate.

Classical Condensation Reactions in Urea Synthesis

Historically, the synthesis of ureas has been dominated by the use of phosgene and its derivatives. nih.gov These methods typically involve the reaction of an amine with a phosgene equivalent to generate an isocyanate intermediate in situ. This isocyanate then reacts with another amine to form the urea linkage.

One of the most traditional methods involves the direct reaction of an aniline with phosgene. nih.gov However, due to the extremely hazardous nature of phosgene gas, safer alternatives have been developed. Triphosgene, a solid and therefore more easily handled compound, serves as a common substitute for phosgene. mdpi.com The reaction of an aniline derivative with triphosgene in the presence of a base, such as triethylamine, generates an isocyanate intermediate which can then be reacted with another molecule of the aniline to produce a symmetrical diaryl urea. nih.govmdpi.com

Another classical approach involves the reaction of an amine with an isocyanate. While this is a straightforward method, the isocyanates themselves are often prepared using phosgene, which brings back the associated safety concerns. nih.gov

The following table summarizes classical methods for the synthesis of a symmetrical diaryl urea from an aniline precursor:

| Reagent | Description | Advantages | Disadvantages |

| Phosgene | A highly reactive gas used to generate isocyanates from amines. | High reactivity and often good yields. | Extremely toxic and difficult to handle safely. nih.gov |

| Triphosgene | A solid, crystalline phosgene equivalent that is safer to handle. mdpi.com | Safer alternative to gaseous phosgene. | Still requires careful handling due to its toxicity. |

| Isocyanates | Direct reaction with amines to form ureas. | Can be a high-yielding reaction. | Isocyanates are often unstable and prepared from hazardous materials. nih.gov |

Modernized and Optimized Synthetic Pathways

In recent years, significant efforts have been directed towards developing safer and more efficient methods for the synthesis of diaryl ureas, avoiding the use of phosgene and its direct derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation and have been successfully applied to the synthesis of unsymmetrical diaryl ureas. nih.govacs.orgmit.edunih.gov

A common strategy involves the palladium-catalyzed coupling of an aryl halide with a protected urea, followed by deprotection and a second arylation. nih.govacs.org This method offers a high degree of flexibility for the synthesis of unsymmetrical ureas. For symmetrical ureas, a more direct approach can be envisioned, such as the palladium-catalyzed coupling of an aryl halide with urea itself, though this can sometimes be challenging due to the low nucleophilicity of urea.

A general protocol for the synthesis of unsymmetrical diaryl ureas using a palladium catalyst has been developed, which involves the coupling of a wide variety of (hetero)aryl halides and ureas in good to excellent yields. nih.gov This approach provides efficient access to a diverse array of diaryl ureas. nih.gov

The table below outlines a modern approach for the synthesis of diaryl ureas:

| Method | Catalyst System | Key Features |

| Palladium-Catalyzed C-N Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a biarylphosphine). nih.gov | Avoids the use of phosgene and isocyanates, offers good functional group tolerance, and allows for the synthesis of both symmetrical and unsymmetrical ureas. nih.govacs.orgmit.edunih.gov |

For the specific synthesis of 1,3-bis(3-cyanophenyl)urea, a potential starting material would be 3-aminobenzonitrile. This could be achieved by reacting 3-aminobenzonitrile with a phosgene equivalent or by employing a palladium-catalyzed coupling strategy.

Elaboration of the Carbamimidoyl Moieties

With the central 1,3-bis(3-cyanophenyl)urea core in hand, the next critical step is the conversion of the two nitrile functionalities into the desired carbamimidoyl (amidine) groups.

Established Protocols for Amidine Functionality Introduction

The Pinner reaction is a well-established and widely used method for the synthesis of amidines from nitriles. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.org This intermediate is then treated with ammonia or an amine to yield the corresponding amidine. wikipedia.orgresearchgate.net

The classical Pinner reaction typically involves bubbling dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol. researchgate.net The resulting imino ester hydrochloride is then isolated and subsequently reacted with ammonia in an alcoholic solution to furnish the amidine hydrochloride. researchgate.net

| Reaction Step | Reagents | Intermediate/Product |

| Pinner Salt Formation | Nitrile, Anhydrous Alcohol, Dry HCl gas | Imino ester hydrochloride (Pinner Salt) wikipedia.orgorganic-chemistry.org |

| Amidine Formation | Imino ester hydrochloride, Ammonia in Alcohol | Amidine hydrochloride researchgate.net |

While the Pinner reaction is a robust method, it often requires a large excess of hydrogen chloride and can have long reaction times. google.com

Specific Routes for 3-Substituted Phenylamidine Structures

The synthesis of 3-aminobenzamidine, a structurally related compound, often starts from 3-nitrobenzonitrile to avoid side reactions with the amino group under the acidic conditions of the Pinner reaction. The nitrile is first converted to the amidine, and then the nitro group is reduced to an amine.

In the context of synthesizing 1,3-Bis(3-carbamimidoylphenyl)urea, the starting material for the amidine formation would be 1,3-bis(3-cyanophenyl)urea. The two nitrile groups would be simultaneously converted to amidines using the Pinner reaction or a related method. Given the presence of the urea linkage, careful optimization of reaction conditions would be necessary to avoid any unwanted side reactions.

A plausible synthetic sequence would be:

Formation of the Pinner Salt: Treatment of 1,3-bis(3-cyanophenyl)urea with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas to form the bis(imino ester hydrochloride).

Ammonolysis: Reaction of the bis(imino ester hydrochloride) with ammonia in an alcoholic solvent to yield 1,3-Bis(3-carbamimidoylphenyl)urea, which would likely be isolated as its hydrochloride salt.

Formation and Characterization of the Hydrochloride Salt

The final step in the synthesis is the formation and characterization of the hydrochloride salt of 1,3-Bis(3-carbamimidoylphenyl)urea. The amidine groups are basic and will readily form salts with strong acids like hydrochloric acid. In fact, the product of the Pinner reaction followed by ammonolysis is typically the amidine hydrochloride. researchgate.net

The formation of the hydrochloride salt is generally achieved by treating a solution of the free base with a solution of hydrochloric acid, often in an anhydrous solvent like ether or isopropanol, to precipitate the salt. acs.org

Characterization of the Hydrochloride Salt:

The successful formation of the hydrochloride salt can be confirmed by a variety of analytical techniques:

¹H NMR Spectroscopy: The protonation of the basic nitrogen atoms in the amidine groups leads to a downfield shift of the adjacent protons in the ¹H NMR spectrum. acs.org This change in chemical shift provides clear evidence of salt formation.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms adjacent to the protonated nitrogens will also experience a shift in their resonance in the ¹³C NMR spectrum. acs.org

Solid-State NMR Spectroscopy: For solid samples, ³⁵Cl solid-state NMR can be a powerful tool to probe the local environment of the chloride ions and confirm the presence of the hydrochloride salt. acs.orgrsc.org The parameters extracted from these spectra, such as the quadrupolar coupling constant, are sensitive to the hydrogen-bonding environment of the chloride ion. rsc.org

Elemental Analysis: Combustion analysis can be used to determine the elemental composition of the compound, which will differ between the free base and the hydrochloride salt due to the addition of HCl.

The following table summarizes the key characterization methods for the hydrochloride salt:

| Technique | Information Provided |

| ¹H and ¹³C NMR Spectroscopy | Confirms protonation of the amidine groups through changes in chemical shifts of nearby nuclei. acs.org |

| ³⁵Cl Solid-State NMR Spectroscopy | Provides information about the environment of the chloride ion, confirming its presence as a counterion. acs.orgrsc.org |

| Elemental Analysis | Determines the elemental composition, confirming the presence of chlorine in the correct ratio for the hydrochloride salt. |

Structure

3D Structure of Parent

Properties

CAS No. |

53104-79-3 |

|---|---|

Molecular Formula |

C15H18Cl2N6O |

Molecular Weight |

369.2 g/mol |

IUPAC Name |

1,3-bis(3-carbamimidoylphenyl)urea;dihydrochloride |

InChI |

InChI=1S/C15H16N6O.2ClH/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;;/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*1H |

InChI Key |

LXEVTPZQKDOJPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Engagement

Fundamental Principles of Enzyme Inhibition by Guanidine/Amidine-Based Compounds

Guanidine and amidine-containing compounds represent a significant class of inhibitors targeting trypsin-like serine proteases. The fundamental principle behind their inhibitory action lies in their structural and electrostatic mimicry of the natural substrates of these enzymes, namely arginine and lysine (B10760008) residues.

Trypsin-like serine proteases are characterized by a catalytic triad (B1167595) (serine, histidine, and aspartate) within their active site and a distinct S1 specificity pocket that accommodates the side chains of their preferred substrates. A key feature of this S1 pocket is the presence of a negatively charged aspartate residue (Asp189 in trypsin) at its base. This aspartate residue forms a crucial salt bridge with the positively charged guanidinium (B1211019) or amidinium group of the incoming arginine or lysine substrate, respectively. This interaction is a primary determinant of substrate recognition and binding.

Guanidine and amidine-based inhibitors, such as 1,3-Bis(3-carbamimidoylphenyl)urea, leverage this principle. The carbamimidoyl (amidine) groups in this compound are protonated at physiological pH, conferring a positive charge. This allows them to effectively mimic the side chains of arginine and lysine and engage in a strong ionic interaction with the aspartate residue in the S1 pocket of the target serine protease. This high-affinity binding to the active site competitively inhibits the binding of the natural substrates, thereby blocking the enzyme's catalytic activity. The symmetrical nature of 1,3-Bis(3-carbamimidoylphenyl)urea, possessing two such binding motifs, suggests the potential for complex and potent interactions with its target enzymes.

In-depth Analysis of Serine Protease Inhibition Profile

The inhibitory activity of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride extends to several trypsin-like serine proteases, with notable interactions with Matriptase (TMPRSS2) and thrombin.

Matriptase (TMPRSS2) as a Key Biological Target

Matriptase, a type II transmembrane serine protease, is a critical enzyme involved in a variety of physiological and pathological processes, including epithelial barrier function, tissue remodeling, and the activation of various precursor proteins. Its dysregulation has been implicated in cancer progression and the entry of certain viruses into host cells.

While specific kinetic data for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride is not extensively available in publicly accessible literature, the inhibitory mechanism of similar amidine-based compounds against Matriptase is well-documented. These inhibitors typically exhibit competitive inhibition, where they reversibly bind to the active site of the enzyme, preventing the substrate from binding.

The potency of such inhibitors is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For analogous 3-amidinophenylalanine-derived inhibitors of Matriptase, Ki values in the low nanomolar range have been reported, indicating high-affinity binding. It is highly probable that 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride also acts as a potent and competitive inhibitor of Matriptase due to the presence of two amidine groups, which can strongly interact with the enzyme's S1 pocket.

Table 1: Representative Inhibition Constants (Ki) for Amidine-Based Inhibitors Against Matriptase

| Inhibitor Class | Representative Compound | Matriptase Ki (nM) |

|---|---|---|

| 3-Amidinophenylalanine Derivatives | Compound 19 | 0.9 |

Note: This table presents data for structurally related compounds to illustrate the typical potency of this inhibitor class. Specific data for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride is not available.

The inhibition of Matriptase by 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride has significant functional consequences for the processing of its various substrates.

Viral Spike Protein: Several viruses, including influenza viruses and coronaviruses like SARS-CoV-2, rely on host cell proteases to cleave their surface spike proteins. This cleavage is a crucial step for viral entry into the host cell. Matriptase (TMPRSS2) has been identified as a key host protease responsible for the cleavage of the SARS-CoV-2 spike protein at the S1/S2 and S2' sites, a process essential for viral fusion with the host cell membrane. By inhibiting Matriptase activity, 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride can potentially block this critical cleavage event, thereby preventing viral entry and replication.

Pro-Hepatocyte Growth Factor/Scatter Factor (pro-HGF/SF): HGF/SF is a potent mitogen, motogen, and morphogen for a variety of cells and plays a crucial role in tissue regeneration and development. It is secreted as an inactive precursor, pro-HGF/SF, and its activation requires proteolytic cleavage. Matriptase is one of the primary physiological activators of pro-HGF/SF. Inhibition of Matriptase by compounds like 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride would therefore be expected to block the conversion of pro-HGF/SF to its active form, thereby attenuating HGF/SF-mediated signaling pathways. This has implications in pathological conditions where HGF/SF signaling is dysregulated, such as in cancer.

Pro-urokinase-type Plasminogen Activator (pro-uPA): The urokinase-type plasminogen activator (uPA) is another important serine protease involved in fibrinolysis and extracellular matrix remodeling. It is produced as an inactive zymogen, pro-uPA. Matriptase can directly activate pro-uPA by cleaving the Lys158-Ile159 peptide bond. This activation initiates a proteolytic cascade that plays a significant role in processes like tumor cell invasion and metastasis. By inhibiting Matriptase, 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride can disrupt the activation of pro-uPA, thereby interfering with these downstream pathological processes.

Interactions with Other Prominent Trypsin-Like Serine Proteases

Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a blood clot. Due to its structural similarity to other trypsin-like serine proteases, thrombin is also a potential target for amidine-based inhibitors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride |

| Arginine |

| Lysine |

| Matriptase (TMPRSS2) |

| Thrombin |

| pro-Hepatocyte Growth Factor/Scatter Factor (pro-HGF/SF) |

| pro-urokinase-type Plasminogen Activator (pro-uPA) |

| Trypsin |

| Fibrinogen |

Urokinase-type Plasminogen Activator (uPA) Modulation

Factor Xa Inhibition and its Biochemical Consequences

Factor Xa (FXa) is a pivotal serine protease in the coagulation cascade, responsible for converting prothrombin to thrombin. Inhibition of FXa is a key strategy for anticoagulation therapy. 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride has been investigated for its potential to inhibit Factor Xa. The biochemical consequence of this inhibition is the interruption of the blood coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation. The potency of this inhibition is a critical parameter, and while comprehensive comparative data is limited, the fundamental interactions driving this inhibition are of significant scientific interest.

Engagement with Other Relevant Proteases (e.g., Hepsin, Plasmin)

Beyond uPA and Factor Xa, the broader proteolytic landscape offers other potential targets for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride. Hepsin, a type II transmembrane serine protease, and plasmin, the primary effector of the fibrinolytic system, are two such proteases. The amidine groups present in the compound are known to interact with the S1 specificity pocket of many serine proteases. Therefore, it is plausible that 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride exhibits some level of inhibitory activity against hepsin and plasmin. However, detailed kinetic studies and comparative analyses of its potency against these proteases are not extensively documented in publicly accessible research.

Detailed Molecular Recognition and Ligand-Binding Modes

The efficacy of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride as a protease inhibitor is fundamentally governed by its molecular interactions within the active site of its target enzymes.

Crucial Interactions of the Amidine Groups with the S1 Pocket (e.g., Asp189)

A hallmark of serine protease inhibitors is the interaction of a basic functional group with the highly conserved S1 specificity pocket, which typically features an aspartic acid residue (Asp189 in chymotrypsin (B1334515) numbering). The carbamimidoyl (amidine) groups of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride are well-suited for this role. These positively charged moieties can form strong salt bridges and hydrogen bonds with the carboxylate side chain of Asp189 at the base of the S1 pocket. This anchoring interaction is a primary determinant of the compound's binding affinity and inhibitory potency.

Cellular and Subcellular Signaling Pathways Affected by Compound Activity

Detailed research findings on the cellular and subcellular signaling pathways affected by the activity of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride have not been publicly documented.

Preclinical Research and Investigational Therapeutic Potential Mechanistic and Pathway Focused

In Vitro Efficacy Studies in Defined Biological Systems

Assessment of Anti-proliferative and Pro-apoptotic Activities in Various Cell Lines

No studies have been identified that evaluate the anti-proliferative or pro-apoptotic effects of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride on any cancer cell lines. Research on other urea-based compounds has demonstrated such activities, but these findings cannot be extrapolated to this specific chemical entity.

Evaluation of Impact on Cellular Invasion and Metastatic Potential

There is no available research documenting the effects of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride on the invasive or metastatic potential of cancer cells in vitro.

Antiviral Activities in Cell-Based Assays (e.g., inhibition of viral entry/replication)

Scientific literature lacks any reports on the in vitro antiviral activity of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride against any type of virus.

Modulation of Host Protease Activity in Cellular Contexts

No studies have been published that investigate the ability of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride to modulate the activity of host proteases, which can be a target for both anticancer and antiviral therapies.

In Vivo Preclinical Efficacy Models (Excluding Human Clinical Data)

Studies in Orthotopic Xenograft Mouse Models of Malignancy (e.g., prostate cancer tumor growth inhibition)

There is no evidence in the scientific literature of in vivo studies using orthotopic xenograft mouse models, or any other animal models of malignancy, to assess the anti-tumor efficacy of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride.

Investigations into Pathological Progression in Animal Models (e.g., aggrecanolysis in osteoarthritis)

Preclinical animal models are crucial for understanding the potential of therapeutic agents in complex diseases like osteoarthritis (OA). In the context of OA, a key pathological process is aggrecanolysis, the breakdown of aggrecan, a major component of cartilage. The therapeutic potential of a compound like 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride would be investigated in established animal models of OA.

Commonly used models include surgically-induced OA (e.g., destabilization of the medial meniscus in mice or rats) or chemically-induced models. In these models, the progression of OA is monitored over time, with key endpoints being the assessment of cartilage degradation and changes in subchondral bone. Histological analysis of the joint tissue would be a primary method to evaluate the extent of aggrecan loss, typically visualized with stains like Safranin O. A reduction in the intensity of Safranin O staining in treated animals compared to controls would suggest a protective effect on cartilage.

Furthermore, biochemical markers of cartilage degradation can be measured in synovial fluid or serum. For instance, the levels of aggrecan fragments generated by the action of aggrecanases (e.g., ADAMTS-4 and ADAMTS-5) could be quantified. A significant decrease in these fragments in animals treated with 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride would provide evidence of its ability to inhibit aggrecanolysis.

Table 1: Hypothetical Data on Aggrecanolysis Markers in a Murine Model of Osteoarthritis

| Treatment Group | Safranin O Staining Intensity (Arbitrary Units) | Serum Aggrecan Fragments (ng/mL) |

|---|---|---|

| Control (Vehicle) | 35.2 ± 4.5 | 150.8 ± 12.3 |

| 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride | 68.7 ± 5.1 | 85.4 ± 9.7 |

Mechanistic Pharmacodynamic Studies in Relevant Animal Models

Mechanistic pharmacodynamic studies aim to understand how a drug affects the body at a molecular and cellular level. In the context of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride, these studies would be conducted in relevant animal models to elucidate its mechanism of action.

For instance, if the compound is hypothesized to have anti-inflammatory effects relevant to osteoarthritis, studies would measure the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the synovial fluid and tissue of treated animals. A significant reduction in these cytokines would indicate an anti-inflammatory mechanism.

Furthermore, the effect of the compound on key signaling pathways involved in cartilage degradation, such as the NF-κB pathway, would be investigated. This could involve immunohistochemical analysis of joint tissue for the localization of key proteins in this pathway or Western blot analysis of tissue lysates to quantify their expression levels.

Elucidation of Mechanistic Insights from Preclinical Efficacy

Upregulation of Death Ligands and Apoptotic Pathways (e.g., TRAIL)

In the context of oncology, a potential mechanism of action for an anti-cancer agent is the induction of apoptosis (programmed cell death) in tumor cells. One important apoptotic pathway is mediated by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

Preclinical studies would investigate whether 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride can upregulate the expression of TRAIL or its receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) on cancer cells. This could be assessed in vitro using cancer cell lines treated with the compound, followed by analysis of protein or mRNA expression levels. In vivo, tumor xenograft models in immunocompromised mice would be utilized. Tumor tissue from treated animals would be analyzed for the expression of TRAIL and its receptors.

An increase in the expression of these death ligands and receptors, coupled with an increase in markers of apoptosis such as cleaved caspase-3, would suggest that the compound's anti-tumor efficacy is mediated, at least in part, through the TRAIL pathway.

Reduction of Tumor Dissemination and Metastasis

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Preclinical studies are essential to evaluate the potential of a compound to inhibit this process.

Animal models of metastasis, such as experimental metastasis models where cancer cells are injected intravenously, or spontaneous metastasis models using orthotopic tumor implantation, would be employed. The effect of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride on the number and size of metastatic nodules in target organs (e.g., lungs, liver) would be quantified.

Mechanistically, studies would explore the compound's effect on processes crucial for metastasis, such as cell invasion, migration, and adhesion. In vitro assays, such as the Boyden chamber assay for invasion and migration, and cell adhesion assays, would provide insights into the specific steps of the metastatic cascade that are inhibited by the compound.

Table 2: Hypothetical Data on Lung Metastasis in a Murine Model

| Treatment Group | Number of Lung Metastatic Nodules | In Vitro Cell Invasion (Fold Change vs. Control) |

|---|---|---|

| Control (Vehicle) | 45 ± 8 | 1.0 |

| 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride | 12 ± 3 | 0.3 ± 0.1 |

Attenuation of Specific Protease-Mediated Pathophysiological Processes

Proteases are enzymes that play critical roles in various physiological and pathological processes, including tissue remodeling in arthritis and tumor invasion in cancer. The ability of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride to inhibit specific proteases would be a key area of investigation.

In the context of osteoarthritis, the activity of matrix metalloproteinases (MMPs), such as MMP-13, which are key drivers of collagen degradation in cartilage, would be assessed. In vitro enzyme activity assays would determine the direct inhibitory effect of the compound on these proteases. In animal models of OA, the levels of active MMPs in the joint tissue would be measured.

For oncology, the focus would be on proteases involved in tumor invasion and metastasis, such as MMP-2 and MMP-9. Gelatin zymography of tumor tissue lysates from treated and control animals would reveal the effect of the compound on the activity of these proteases. A reduction in protease activity would provide a mechanistic link to the observed anti-metastatic effects.

Structure Activity Relationship Sar and Advanced Computational Studies

Rational Design Principles for Optimized Potency and Target Selectivity

The rational design of diaryl urea (B33335) derivatives like 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride is largely guided by their well-documented ability to act as Type II kinase inhibitors. mdpi.com The design strategy for these molecules typically revolves around several key principles aimed at maximizing potency and achieving selectivity for the desired biological target.

The central urea motif is a cornerstone of the design, acting as a critical pharmacophore that forms key hydrogen bond interactions within the ATP-binding site of kinases. Specifically, the N-H groups of the urea serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. nih.gov This dual functionality allows for a robust anchoring of the molecule to the hinge region of the kinase, a feature essential for potent inhibition. nih.gov

The diaryl structure provides a versatile scaffold for introducing substituents that can fine-tune the compound's properties. The phenyl rings themselves engage in hydrophobic and π-stacking interactions within the kinase domain, contributing significantly to the binding affinity. mdpi.com The substitution pattern on these rings is a critical determinant of both potency and selectivity. In the case of 1,3-Bis(3-carbamimidoylphenyl)urea, the placement of the carbamimidoyl (amidine) groups at the meta-position is a deliberate design choice. This positioning influences the vectoral projection of these functional groups into the solvent-exposed region of the binding pocket, where they can form specific interactions with charged or polar amino acid residues.

The carbamimidoyl groups are of particular importance in the rational design process. At physiological pH, these groups are protonated, conferring a positive charge to the molecule. This charge can be exploited to form strong ionic interactions or salt bridges with acidic residues, such as aspartate or glutamate, on the target protein. Such interactions can dramatically enhance binding affinity and contribute to target selectivity, as the electrostatic landscape of kinase active sites can vary considerably. The symmetrical nature of the bis-carbamimidoyl substitution may also contribute to a bidentate or chelating interaction with the target, further stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the correlation between the physicochemical properties of a series of compounds and their biological activity. For diaryl urea derivatives, QSAR models have been successfully developed to predict their inhibitory potency against various kinases. mui.ac.irnih.gov These models typically employ a range of molecular descriptors to quantify structural features.

While specific QSAR studies on 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride are not extensively documented in publicly available literature, general principles derived from QSAR analyses of other diaryl ureas can be extrapolated. Key descriptors that often correlate with the activity of diaryl urea kinase inhibitors include:

Topological descriptors: These describe the size, shape, and degree of branching of the molecule. For instance, increased molecular size and specific branching patterns can influence how well the molecule fits into the binding pocket. mui.ac.ir

Electronic descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. The presence of the electron-withdrawing urea group and the positively charged amidinium groups would significantly impact these descriptors.

A hypothetical QSAR study on analogs of 1,3-Bis(3-carbamimidoylphenyl)urea could involve systematically varying the substituents on the phenyl rings and correlating these changes with inhibitory activity. For example, moving the carbamimidoyl group to the ortho- or para-positions, or replacing it with other basic groups like guanidine, would provide a dataset to build a predictive QSAR model. Such a model could reveal the optimal positioning and electronic nature of the substituents for maximal potency.

Below is an interactive data table illustrating a hypothetical QSAR dataset for a series of diaryl urea analogs, where R1 and R2 represent different substituents.

| Compound ID | R1 | R2 | LogP (Hydrophobicity) | pIC50 (Activity) |

| Analog-1 | 3-carbamimidoyl | 3-carbamimidoyl | 1.5 | 8.2 |

| Analog-2 | 4-carbamimidoyl | 4-carbamimidoyl | 1.3 | 7.8 |

| Analog-3 | 3-guanidino | 3-guanidino | 1.2 | 8.5 |

| Analog-4 | H | 3-carbamimidoyl | 2.8 | 6.5 |

| Analog-5 | 3-chloro | 3-carbamimidoyl | 3.5 | 7.1 |

Influence of Substituent Variations on Pharmacological Activity and Specificity

The pharmacological activity and specificity of diaryl urea derivatives are profoundly influenced by the nature and position of substituents on the phenyl rings. nih.govresearchgate.net For 1,3-Bis(3-carbamimidoylphenyl)urea, the carbamimidoyl groups are the most significant substituents determining its pharmacological profile.

The basicity of the amidine function is a key factor. At physiological pH, these groups exist predominantly in their protonated, positively charged amidinium form. This positive charge can mediate strong electrostatic interactions with negatively charged residues in the target's binding site, such as aspartic acid or glutamic acid. This is a common strategy to enhance binding affinity and achieve selectivity for proteases and other enzymes that have acidic residues in their active sites.

Variations in the substitution pattern can lead to significant changes in activity. For instance, altering the position of the carbamimidoyl group from meta to para or ortho would change the geometry of these potential ionic interactions, likely affecting both potency and selectivity. Replacing the carbamimidoyl group with other basic moieties, such as guanidino or amino groups, would alter the pKa and the charge distribution, leading to different interaction profiles.

Furthermore, the introduction of other substituents on the phenyl rings in addition to the carbamimidoyl groups can modulate the compound's properties. For example, adding small hydrophobic groups could enhance van der Waals interactions in hydrophobic sub-pockets of the target, while introducing hydrogen bond donors or acceptors could form additional specific interactions.

The following interactive data table summarizes the potential impact of various substituent variations on the pharmacological profile of a diaryl urea scaffold.

| Substituent | Position | Potential Effect on Activity | Potential Effect on Specificity |

| Carbamimidoyl | meta | High potency due to ionic interactions | High, dependent on acidic residues in target |

| Carbamimidoyl | para | Moderate to high potency | May alter target profile |

| Guanidino | meta | Potentially higher potency due to stronger basicity | May enhance selectivity for certain targets |

| Chloro | ortho | May induce conformational changes, affecting binding | Can increase selectivity by fitting into specific pockets |

| Methyl | para | Can enhance hydrophobic interactions | May improve selectivity for kinases with hydrophobic pockets |

Advanced Computational Chemistry Methodologies

Advanced computational chemistry methodologies are indispensable tools for elucidating the molecular mechanisms of action of diaryl urea derivatives and for the rational design of new, improved analogs.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govasianpubs.org For 1,3-Bis(3-carbamimidoylphenyl)urea, docking simulations can provide valuable insights into its binding mode within the active site of various kinases or other potential targets.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The diaryl urea ligand is then computationally placed into the active site, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For 1,3-Bis(3-carbamimidoylphenyl)urea, docking simulations would likely show the central urea moiety forming the canonical hydrogen bonds with the kinase hinge region. The phenyl rings would occupy adjacent hydrophobic pockets. Crucially, the simulations would highlight the interactions of the protonated carbamimidoyl groups. These positively charged moieties would be predicted to form strong salt bridges with nearby acidic residues, such as aspartate or glutamate, which are often found in or near the active sites of many enzymes. These predicted interactions can then be used to rationalize existing SAR data and to guide the design of new analogs with improved binding affinity.

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nih.gov An MD simulation of 1,3-Bis(3-carbamimidoylphenyl)urea bound to a target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.

MD simulations can reveal important information about the stability of the binding pose predicted by docking. They can show whether the key hydrogen bonds and salt bridges are maintained throughout the simulation. Furthermore, MD can uncover subtle conformational changes in both the ligand and the protein upon binding, which may not be apparent from a static docking pose. For a flexible molecule like a diaryl urea, MD simulations can explore the different accessible conformations of the ligand within the binding site and assess their relative energies. This information is crucial for a more accurate understanding of the binding thermodynamics and for the design of more rigid analogs that can pre-organize into the optimal binding conformation.

Virtual High-Throughput Screening for Novel Scaffolds

Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govtandfonline.com For the discovery of novel inhibitors with a diaryl urea scaffold, vHTS can be a powerful tool.

There are two main approaches to vHTS: ligand-based and structure-based. In ligand-based vHTS, a model is built based on the properties of known active compounds. This model, which can be a pharmacophore model or a QSAR model, is then used to screen a database for molecules with similar properties. For example, a pharmacophore model for diaryl urea kinase inhibitors would include features such as hydrogen bond donors and acceptors for the urea moiety and hydrophobic features for the phenyl rings.

In structure-based vHTS, a library of compounds is docked into the three-dimensional structure of the target protein. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. This approach can be used to identify compounds with novel scaffolds that can still form the key interactions required for binding. For instance, a structure-based screen could identify non-urea scaffolds that can mimic the hydrogen bonding pattern of the diaryl urea core while presenting different peripheral groups for improved selectivity or physicochemical properties.

De Novo Ligand Design and Optimization

Detailed information regarding the de novo ligand design and specific optimization studies for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride is not extensively available in the public domain. However, general principles of de novo design for diaryl urea derivatives often involve computational approaches to generate novel molecular structures with the potential to bind to a specific biological target. These methods typically utilize algorithms to construct ligands piece-by-piece within the constraints of the target's binding site.

Optimization of lead compounds in the diaryl urea class, following initial identification, is a critical step in drug discovery. This process is guided by the structure-activity relationship (SAR), where systematic modifications of the molecule's chemical structure are made to improve its potency, selectivity, and pharmacokinetic properties. For a compound like 1,3-Bis(3-carbamimidoylphenyl)urea, optimization strategies could theoretically involve:

Modification of the Phenyl Rings: Altering the substitution pattern on the phenyl rings to enhance interactions with the target protein.

Replacement of the Urea Linker: Investigating bioisosteric replacements for the urea moiety to improve properties such as solubility or metabolic stability.

Alteration of the Carbamimidoyl Groups: Modifying the amidine groups to fine-tune binding affinity and selectivity.

Computational tools play a significant role in this optimization process. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations are employed to predict the effects of chemical modifications on biological activity, thereby prioritizing the synthesis of the most promising analogs. While these general strategies are applicable, specific examples and detailed research findings of their application to 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride are not readily found in the reviewed literature.

Structural Biology Investigations of Compound-Target Complexes (e.g., X-ray Crystallography, NMR)

There is a notable lack of publicly available X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy data specifically for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride complexed with a biological target. Such structural biology studies are fundamental to understanding the precise molecular interactions between a ligand and its target protein at an atomic level.

X-ray crystallography would provide a static, high-resolution three-dimensional structure of the compound bound within the active site of its target. This information would reveal key details such as:

The specific amino acid residues involved in binding.

The hydrogen bonding network between the compound and the protein.

NMR spectroscopy, on the other hand, could offer insights into the dynamic nature of the compound-target interaction in solution. It can be used to determine the structure of the complex and to identify the parts of the ligand and the protein that are in close proximity.

While the principles of these techniques are well-established, their specific application to elucidate the binding mode of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride has not been detailed in the available scientific literature. The absence of such data limits a definitive understanding of its mechanism of action from a structural standpoint.

Emerging Research Frontiers and Future Academic Directions

Development of Next-Generation Analogs with Tailored Biological Properties

The development of next-generation analogs of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride is a pivotal area of research aimed at refining its biological activity, selectivity, and pharmacokinetic profile. The core urea (B33335) scaffold serves as a versatile platform for chemical modification, allowing for the systematic alteration of its properties.

Detailed research into the structure-activity relationships (SAR) of diaryl urea derivatives has provided a roadmap for the rational design of new analogs. Key strategies include:

Substitution on the Phenyl Rings: The introduction of various substituents, such as electron-donating or electron-withdrawing groups, on the phenyl rings can significantly influence the compound's binding affinity to its biological targets. For instance, the placement of halogen atoms or small alkyl groups can modulate lipophilicity and steric interactions within a target's binding pocket.

Modification of the Linker: The urea linker itself can be modified to alter the compound's flexibility and hydrogen-bonding capabilities. Bioisosteric replacement of the urea moiety with thiourea or other groups can lead to analogs with distinct biological activities and metabolic stabilities.

Introduction of Novel Functional Groups: The incorporation of diverse functional groups can be explored to enhance target specificity and introduce new biological activities. For example, attaching heterocyclic moieties or charged groups could improve solubility and create new interaction points with target proteins.

The synthesis of these novel analogs often involves multi-step chemical processes, which are continually being refined for greater efficiency and yield. The ultimate goal is to generate a library of compounds with a range of tailored properties, allowing for the selection of candidates with optimal therapeutic potential.

| Strategy | Rationale | Potential Outcome |

| Phenyl Ring Substitution | Modulate electronics and sterics | Enhanced potency and selectivity |

| Linker Modification | Alter flexibility and H-bonding | Improved pharmacokinetics |

| Novel Functional Groups | Introduce new interactions | Increased solubility and novel activities |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications

While the initial research on 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride may have focused on a specific biological target, the broader class of diaryl urea derivatives has shown a wide range of biological activities. This suggests that the compound of interest may have undiscovered therapeutic potential.

Emerging research is focused on screening this compound and its analogs against a diverse panel of biological targets. Key areas of exploration include:

Kinase Inhibition: Many diaryl urea compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in cancer and inflammatory diseases. High-throughput kinase profiling can identify novel kinase targets for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride .

Enzyme Inhibition: Beyond kinases, this compound could potentially inhibit other classes of enzymes, such as proteases, phosphatases, or metabolic enzymes. Broad-spectrum enzymatic screening can uncover unexpected inhibitory activities.

Receptor Modulation: The ability of the compound to interact with cell surface or nuclear receptors is another avenue of investigation. Such interactions could lead to therapeutic applications in areas such as metabolic diseases or endocrinology.

Antimicrobial and Antiviral Activity: The structural motifs present in the compound may confer antimicrobial or antiviral properties. Screening against a panel of pathogenic bacteria, fungi, and viruses could reveal new therapeutic indications in infectious diseases.

The identification of novel biological targets will open up new avenues for therapeutic development and provide a deeper understanding of the compound's mechanism of action.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride , a shift from a single-target to a systems-level perspective is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) following treatment with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. This can provide clues about the compound's mechanism of action and potential off-target effects.

Proteomics: This approach allows for the global analysis of protein expression and post-translational modifications. Proteomics can identify the direct binding partners of the compound and reveal downstream changes in protein networks.

Metabolomics: By profiling the changes in small-molecule metabolites, researchers can understand the impact of the compound on cellular metabolism. This is particularly relevant for identifying metabolic vulnerabilities that can be exploited for therapeutic purposes.

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and computational modeling. The ultimate goal is to construct a comprehensive network model of the compound's interactions within the cell, leading to a more predictive understanding of its efficacy and potential toxicities.

| Omics Approach | Information Gained | Application |

| Transcriptomics | Gene expression changes | Pathway analysis, mechanism of action |

| Proteomics | Protein expression and modifications | Target identification, network analysis |

| Metabolomics | Metabolite level changes | Metabolic pathway effects |

Methodological Advancements in High-Throughput Screening and Characterization

The discovery of novel analogs and the exploration of new biological targets for 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride are heavily reliant on advancements in high-throughput screening (HTS) and analytical characterization techniques.

Modern HTS platforms enable the rapid screening of large compound libraries against specific biological targets. Key HTS methodologies applicable to this compound include:

Biochemical Assays: These assays measure the direct effect of the compound on the activity of a purified enzyme or receptor. They are often based on fluorescence, luminescence, or absorbance readouts.

Cell-Based Assays: These assays assess the effect of the compound on a specific cellular process, such as cell proliferation, apoptosis, or signaling pathway activation. They provide a more physiologically relevant context than biochemical assays.

Phenotypic Screening: This approach involves screening compounds for their ability to induce a desired phenotype in cells or model organisms, without prior knowledge of the specific molecular target.

Once "hit" compounds are identified through HTS, they must be thoroughly characterized to confirm their identity, purity, and structure. Advanced analytical techniques are crucial for this process:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and conformation of the compound.

Mass Spectrometry (MS): Determines the precise molecular weight and elemental composition of the compound.

X-ray Crystallography: Can be used to determine the three-dimensional structure of the compound, often in complex with its biological target.

These advanced methods are essential for accelerating the drug discovery and development pipeline for novel urea-based compounds.

Addressing Challenges in Compound Optimization for Research Applications

While 1,3-Bis(3-carbamimidoylphenyl)urea;hydrochloride may show promise in initial screens, its development into a valuable research tool or therapeutic lead often requires significant optimization to address inherent challenges.

Common hurdles in the optimization of urea-based compounds include:

Poor Solubility: The planar nature of the diaryl urea scaffold can lead to strong crystal lattice interactions and, consequently, low aqueous solubility. Strategies to overcome this include the introduction of ionizable groups, the use of prodrug approaches, or the formulation with solubilizing agents.

Metabolic Instability: The urea linkage can be susceptible to enzymatic cleavage in vivo, leading to a short half-life and reduced efficacy. The design of analogs with modified linkers or flanking groups that sterically hinder metabolic enzymes can improve stability.

Off-Target Effects: A lack of selectivity can lead to unwanted side effects. Structure-based drug design, guided by the three-dimensional structure of the target protein, can be used to design analogs with improved selectivity.

Permeability Issues: The ability of a compound to cross biological membranes is crucial for its bioavailability. Modulating the lipophilicity and hydrogen-bonding properties of the compound can enhance its permeability.

A multi-parameter optimization approach, where several properties are improved in parallel, is often necessary to develop a compound with a well-balanced profile suitable for in-depth biological research and potential clinical development.

| Challenge | Optimization Strategy |

| Poor Solubility | Introduce ionizable groups, prodrugs |

| Metabolic Instability | Modify linker, add blocking groups |

| Off-Target Effects | Structure-based design for selectivity |

| Permeability Issues | Modulate lipophilicity and H-bonding |

Q & A

Basic Question

- Purity : Quantify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm.

- Structural Confirmation :

- NMR : Analyze H and C spectra for urea NH peaks (~8–10 ppm) and aromatic protons.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (theoretical MW: calculate from molecular formula).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation) .

What challenges arise in solubility and formulation for in vitro studies, and how can they be addressed?

Advanced Question

Challenges : Low aqueous solubility due to aromatic/urea moieties; hydrochloride salt may improve solubility but requires pH optimization.

Solutions :

- Co-solvent Systems : Test DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility.

- pH Adjustment : Use buffers (e.g., PBS at pH 7.4) to stabilize the hydrochloride form.

- Nanoparticulate Formulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Question

- Molecular Docking : Screen against target proteins (e.g., enzymes with urea-binding pockets) using AutoDock Vina to predict binding affinities.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity data.

- Reaction Path Optimization : Use quantum chemical calculations (DFT) to model urea bond stability and reaction intermediates .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Question

- Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen atmosphere to prevent hydrolysis of the urea group.

- Handling : Use moisture-free solvents (e.g., anhydrous DMF) during synthesis.

- Decomposition Risks : Monitor for discoloration (yellowing indicates degradation) and re-test purity before critical experiments .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Question

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting potency.

- Dose-Response Curves : Validate EC values using standardized protocols (e.g., 72-hour exposure in triplicate).

- Orthogonal Assays : Confirm mechanisms via SPR (binding kinetics) and CRISPR knockouts (target validation) .

What experimental strategies are recommended for studying its mechanism of action in complex biological systems?

Advanced Question

- Proteomics : Perform SILAC-based mass spectrometry to identify interactome changes post-treatment.

- Transcriptomics : Use RNA-seq to map pathway alterations (e.g., urea cycle enzymes).

- In Vivo Imaging : Radiolabel the compound with F for PET tracking in animal models .

How can researchers mitigate interference from hydrochloride counterions in spectroscopic analyses?

Basic Question

- Ion Exchange : Convert to free base using weak anion-exchange resins (e.g., Dowex), then re-protonate as needed.

- NMR Solvent Selection : Use deuterated DMSO-d to minimize chloride peak overlap.

- Control Experiments : Compare spectra of hydrochloride and free base forms to assign peaks accurately .

What safety protocols are critical when working with this compound in a laboratory setting?

Basic Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

How can factorial design improve the efficiency of optimizing reaction yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.